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Compound of Interest

Compound Name:
4-Piperidin-4-YL-

benzenesulfonamide

CAS No.: 119737-31-4

Cat. No.: B053442 Get Quote

Executive Summary: The Piperidine Privilege
The piperidine ring is a "privileged scaffold" in drug discovery, appearing in over 12 clinically

approved drug classes, from analgesics (Fentanyl) to antipsychotics (Risperidone) and

antihistamines (Loratadine). Its ubiquity stems from its versatility: it offers a defined 3D vector

for substituent display, a modifiable basic center for solubility/target engagement, and tunable

lipophilicity. However, successful deployment requires rigorous control over its conformational

dynamics, basicity (pKa), and metabolic liabilities.

Structural Dynamics & Conformational Analysis
Unlike flat aromatic systems, piperidine exists in a dynamic equilibrium dominated by the chair

conformation. Understanding this 3D spatial arrangement is critical for binding affinity.

The Chair Conformation and A-Values
The piperidine ring adopts a chair conformation similar to cyclohexane but with a nitrogen

heteroatom.

N-Inversion vs. Ring Inversion: Nitrogen inversion is rapid (

kcal/mol), while ring inversion is slower (
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kcal/mol).

Equatorial Preference: In the gas phase and non-interacting solvents, the N-H or N-alkyl

substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions with

C3/C5 protons.

(N-H equatorial

axial)

kcal/mol.

(N-Me equatorial

axial)

kcal/mol.

The "Fluorine Effect" and Gauche Preferences
Strategic fluorination can override steric preferences through electrostatic gauche effects.

3-Fluoro Piperidines: A fluorine at the 3-position often prefers the axial orientation if the

nitrogen is protonated (ammonium), stabilizing the structure via charge-dipole interactions.

Impact: This locks the conformation, potentially reducing the entropic penalty upon protein

binding.

Visualization: Conformational Equilibrium
The following diagram illustrates the equilibrium between chair conformers and the energy

barriers involved.
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Caption: Thermodynamic equilibrium of piperidine ring inversion and rapid nitrogen inversion

dynamics.

Physicochemical Profiling
Optimizing a piperidine hit requires balancing basicity (for solubility) with lipophilicity (for

permeability).

Basicity (pKa) Modulation
The piperidine nitrogen is a secondary amine with a typical pKa of ~11.0. This high basicity

often leads to high aqueous solubility but poor membrane permeability (low LogD at pH 7.4)

and potential hERG channel toxicity.

Table 1: Substituent Effects on Piperidine pKa | Substituent Position | Electronic Effect | Approx.

pKa | Mechanism | | :--- | :--- | :--- | :--- | | Unsubstituted | Reference | 0 (pKa

11.0) | N/A | | N-Alkyl (Methyl) | Inductive (+I) | +0.1 to +0.2 | Electron donation stabilizes cation.
| | N-Aryl | Resonance (-R) | -4.0 to -6.0 | Lone pair delocalization into aromatic ring. | | 3-Fluoro
| Inductive (-I) | -2.0 to -3.0 | Through-bond electron withdrawal destabilizes cation. | | 4-
Hydroxy | Inductive (-I) | -1.0 to -1.5 | Distance-dependent withdrawal. | | 4-Carbonyl |
Inductive/Field | -2.0 to -3.0 | Strong electron withdrawal. |

Lipophilicity (LogP vs. LogD)
LogP: Intrinsic lipophilicity of the neutral molecule.
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LogD (pH 7.4): The effective distribution coefficient at physiological pH.

Optimization Rule: For CNS penetration, target a LogD

between 1.0 and 3.0. Since piperidines are often >99% ionized at pH 7.4, the LogD is
significantly lower than LogP.

Equation:

(for bases).

Metabolic Stability & Toxicology
The piperidine ring is a metabolic "hotspot."

Primary Metabolic Pathways
N-Dealkylation: Oxidative cleavage of the N-substituent (often CYP3A4 mediated).[1]

Ring Oxidation: Hydroxylation at the

-carbon (C2/C6) or

-carbon (C4).

Bioactivation: Formation of reactive iminium ions (e.g., MPTP toxicity mechanism) can occur

if the ring is oxidized to a tetrahydropyridine.

Mitigation Strategies
Deuteration: Replace C-H with C-D at metabolic soft spots (kinetic isotope effect).

Steric Blocking: Introduce gem-dimethyl groups at C2/C6 to block

-oxidation.

Spiro-cycles: Convert the piperidine into a spiro-cycle to increase rigidity and metabolic

stability.
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Caption: Major metabolic pathways for piperidines and structural mitigation strategies.

Experimental Protocols
Protocol A: Potentiometric pKa Determination
Objective: Determine the ionization constant with high precision (

units). Method: Potentiometric Titration (Gold Standard).[2]

System Validation: Calibrate pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

Verify system performance by titrating a standard base (e.g., Quinine, pKa ~8.5) before

samples.

Sample Preparation: Weigh 3-5 mg of the piperidine derivative. Dissolve in 20 mL of

degassed water containing 0.15 M KCl (to maintain ionic strength). If insoluble, use a co-

solvent (Methanol/Dioxane) and extrapolate to 0% organic.

Titration:

Acidify solution to pH ~2.0 using 0.1 M HCl.
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Titrate with 0.1 M KOH (standardized) under inert gas (

/Ar) to prevent carbonate formation.

Collect at least 15 points in the buffer region (pH = pKa

1).

Data Analysis: Use the Bjerrum difference plot or non-linear regression (e.g., Hyperquad) to

calculate pKa.

Self-Check: The titration curve must show a sharp inflection point. If the curve is shallow,

check for precipitation (Tyndall effect).

Protocol B: LogP Determination (Shake-Flask)
Objective: Measure the partition coefficient between n-octanol and water.

Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

Equilibration: Dissolve the compound in the phase where it is most soluble (usually octanol

for neutral piperidines).

Partitioning: Mix equal volumes of octanol and aqueous buffer (pH 7.4 for LogD, or pH 12 for

LogP of basic piperidines) in a glass vial.

Agitation: Shake mechanically for 60 minutes at 25°C. Centrifuge at 3000 rpm for 20 mins to

separate phases.

Quantification: Analyze both phases using HPLC-UV.

Self-Check: Mass balance must be >95%. If recovery is low, the compound may be

adsorbed to the glass or precipitated at the interface.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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